N-ethyl-N-methylethanamine;2,4,6-trinitrophenol
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Overview
Description
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol is a compound that combines an amine (N-ethyl-N-methylethanamine) with a nitrophenol (2,4,6-trinitrophenol). The amine component is a clear, colorless to light yellow liquid that is highly flammable and corrosive .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N-methylethanamine can be synthesized through the reaction of ethylamine with methyl iodide under basic conditions . The reaction typically involves:
Reagents: Ethylamine, methyl iodide, and a base such as sodium hydroxide.
Conditions: The reaction is carried out in an organic solvent like ethanol at room temperature.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The process involves:
Reagents: Phenol, concentrated sulfuric acid, and concentrated nitric acid.
Conditions: The reaction is conducted at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of N-ethyl-N-methylethanamine involves continuous flow reactors where ethylamine and methyl iodide are reacted under controlled conditions to ensure high yield and purity . For 2,4,6-trinitrophenol, large-scale nitration plants use automated systems to handle the hazardous reagents and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Substitution: Reacts with alkyl halides to form quaternary ammonium salts.
2,4,6-trinitrophenol undergoes:
Reduction: Can be reduced to form aminophenols.
Substitution: Reacts with bases to form picrate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Alkyl halides for amines and bases like sodium hydroxide for nitrophenols
Major Products
Oxidation of N-ethyl-N-methylethanamine: Produces amides or nitriles.
Reduction of 2,4,6-trinitrophenol: Produces aminophenols
Scientific Research Applications
N-ethyl-N-methylethanamine is used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals . 2,4,6-trinitrophenol is used in:
Chemistry: As a reagent for detecting metals and in the synthesis of dyes.
Biology: As a biochemical tool to study oxidative phosphorylation.
Medicine: Historically used as an antiseptic and in the treatment of burns.
Industry: As an explosive and in the manufacture of matches and fireworks.
Mechanism of Action
2,4,6-trinitrophenol acts by uncoupling oxidative phosphorylation in mitochondria, disrupting ATP production and leading to increased metabolic rate . N-ethyl-N-methylethanamine, being an amine, can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
N-methylethanamine: Similar structure but lacks the ethyl group.
2,4-dinitrophenol: Similar nitrophenol but with one less nitro group.
Uniqueness
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol is unique due to the combination of an amine and a highly nitrated phenol, giving it distinct chemical properties and reactivity compared to its individual components .
Properties
CAS No. |
6635-09-2 |
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Molecular Formula |
C11H16N4O7 |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H13N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4-6(3)5-2/h1-2,10H;4-5H2,1-3H3 |
InChI Key |
KXSCMTQUPCXYOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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